molecular formula C7H5BrN2O B6164047 6-bromopyrrolo[1,2-b]pyridazin-4-ol CAS No. 2141956-21-8

6-bromopyrrolo[1,2-b]pyridazin-4-ol

Cat. No.: B6164047
CAS No.: 2141956-21-8
M. Wt: 213
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Description

6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol This compound is characterized by a pyridazinone core structure substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromopyrrolo[1,2-b]pyridazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to yield the desired pyridazinone . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-b]pyridazin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group or reduced to form a methylene group.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-aminopyrrolo[1,2-b]pyridazin-4-ol derivatives, while oxidation reactions can produce 6-bromopyrrolo[1,2-b]pyridazin-4-one.

Scientific Research Applications

6-Bromopyrrolo[1,2-b]pyridazin-4-ol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromopyrrolo[1,2-b]pyridazin-4-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

6-Bromopyrrolo[1,2-b]pyridazin-4-ol can be compared with other similar compounds, such as:

    Pyridazinones: Compounds with a pyridazinone core structure, which may have different substituents at various positions.

    Bromopyrroles: Compounds with a bromine atom on a pyrrole ring, which may have different functional groups attached.

    Hydroxypyridazines: Compounds with a hydroxyl group on a pyridazine ring, which may have different substituents at other positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

2141956-21-8

Molecular Formula

C7H5BrN2O

Molecular Weight

213

Purity

95

Origin of Product

United States

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